3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide
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Description
3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H15ClN2O2S and its molecular weight is 406.88. The purity is usually 95%.
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Biological Activity
3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide (CAS: 329905-76-2) is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The chemical formula for this compound is C22H15ClN2O2S, with a molecular weight of 406.9 g/mol. Its structural characteristics include:
- XLogP3 : 5.4 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
- Topological Polar Surface Area : 77.6 Ų
These properties suggest a potential for significant interaction with biological membranes and targets within cells .
Research indicates that compounds similar to this compound exhibit anti-cancer properties through several mechanisms:
- DNA Interaction : Many derivatives have shown a high affinity for DNA, leading to cytotoxic effects in various cancer cell lines. For instance, acridine derivatives have been reported to bind to calf thymus DNA with binding constants ranging from 1.37×10−6 to 5.89×106M−1 .
- Cell Cycle Arrest and Apoptosis : Compounds induce cell cycle arrest and apoptosis in cancer cells by modulating pathways associated with autophagy and apoptosis .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines. Below is a summary table of the IC50 values for different cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HL-60 (Leukemia) | 1.3 ± 0.2 | |
L1210 (Leukemia) | 3.1 ± 0.4 | |
A2780 (Ovarian Cancer) | 7.7 ± 0.5 |
These values indicate that the compound exhibits potent cytotoxicity, particularly against leukemia cell lines.
Structure-Activity Relationship (SAR)
The biological activity of related compounds has been extensively studied to determine how structural modifications influence efficacy:
- Chlorine Substitution : The presence of chlorine in the structure appears to enhance cytotoxicity.
- Functional Groups : Variations in functional groups, such as sulfonamides or amides, significantly impact the binding affinity and biological activity against cancer cells.
Case Studies
Recent studies have explored the therapeutic potential of this compound in specific cancer types:
- Liver Cancer : Research indicates that similar benzo[cd]indole derivatives can induce autophagy and apoptosis in liver cancer cells through lysosomal targeting .
- Leukemia Models : In vivo studies using murine models demonstrated significant tumor reduction in leukemia when treated with related compounds, highlighting their potential for clinical applications.
Properties
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c1-2-25-16-11-10-15(12-7-5-8-14(18(12)16)22(25)27)24-21(26)20-19(23)13-6-3-4-9-17(13)28-20/h3-11H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPYSOETPVWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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